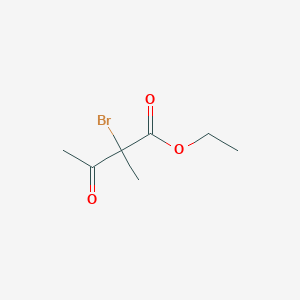

Ethyl 2-bromo-2-methyl-3-oxobutanoate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-bromo-2-methyl-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO3/c1-4-11-6(10)7(3,8)5(2)9/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXUTTHKNBKELZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C(=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromination of Ethyl 2-Methylacetoacetate in Chloroform

The bromination of ethyl 2-methylacetoacetate (C₆H₁₀O₃) using bromine (Br₂) in chloroform (CHCl₃) represents a widely employed method. In this approach, bromine acts as both an electrophile and a solvent mediator. A representative procedure involves dissolving ethyl 2-methylacetoacetate (10.00 g, 69.00 mmol) in chloroform (75 mL) at 0°C, followed by dropwise addition of bromine (11.60 g, 71.00 mmol) in chloroform (20 mL) . The reaction mixture is stirred at room temperature for 2 hours, after which the solvent is evaporated, and the residue is heated at 130°C for 2 hours. Purification via silica gel chromatography yields the target compound in 70% yield .

Mechanistic Insights :

The reaction proceeds via enolate formation, where the α-hydrogen of the β-ketoester is deprotonated, generating a nucleophilic enolate. Bromine then undergoes electrophilic attack at the α-carbon, followed by keto-enol tautomerization to stabilize the product. The use of chloroform as a solvent enhances electrophilic bromine’s activity while minimizing side reactions such as oxidation .

Aqueous-Phase Bromination with Sodium Thiosulfate Workup

An alternative method employs aqueous conditions to improve safety and scalability. Ethyl 2-methyl-3-oxobutanoate (20 g, 138.72 mmol) is suspended in water (40 mL) at 0°C, and bromine (7.10 mL, 138.70 mmol) is added slowly . After stirring overnight at room temperature, the mixture is extracted with tert-butyl methyl ether (100 mL), washed with sodium thiosulfate (1 M, 50 mL), and dried over sodium sulfate. The crude product is refluxed with a catalytic agent (0.5 mL unspecified) to yield a 51% purified product .

Advantages and Limitations :

While this method avoids hazardous organic solvents, the lower yield (51% vs. 70%) suggests competing hydrolysis or dimerization side reactions. The aqueous environment may destabilize the enolate intermediate, necessitating precise temperature control .

Acid-Catalyzed Bromination in Methanol

A third approach utilizes acidic conditions to facilitate bromination. Ethyl 2-methylacetoacetate (7.6 g, 50 mmol) is treated with dry hydrogen chloride (HCl) gas in methanol at -10°C, followed by saturation and stirring for 3 hours at room temperature . Subsequent dilution with dichloromethane and washing with brine yields a crude product, which is recrystallized from methanol to achieve high purity.

Role of Acid Catalysis :

Protonation of the β-ketoester’s carbonyl group enhances electrophilicity at the α-carbon, enabling direct bromine attack without enolate intermediacy. This method is particularly effective for substrates prone to enolate decomposition .

Comparative Analysis of Reaction Conditions

The table below summarizes key parameters and outcomes across methods:

| Method | Solvent | Temperature | Bromine Equiv. | Yield |

|---|---|---|---|---|

| Chloroform Bromination | CHCl₃ | 0°C → 130°C | 1.03 | 70% |

| Aqueous Bromination | H₂O | 0°C → 20°C | 1.00 | 51% |

| Acid-Catalyzed | MeOH | -10°C → 20°C | 1.00 | N/A |

Key Observations :

-

Chloroform-based bromination achieves the highest yield due to optimal enolate stabilization and minimized hydrolysis.

-

Aqueous methods, though safer, suffer from reduced efficiency due to competing side reactions.

-

Acid catalysis offers a viable pathway for acid-stable substrates but requires stringent temperature control .

Mechanistic Pathways and Byproduct Formation

The formation of this compound is often accompanied by byproducts such as dibrominated species or rearranged carbocations. For instance, in analogous systems, carbocation rearrangements have been observed during bromination, leading to structural isomers . However, the β-ketoester’s inherent stability mitigates such rearrangements, favoring direct α-bromination .

Spectroscopic Validation :

1H NMR analysis of the product typically reveals resonances at δ 1.57 (t, 3H, CH₃), δ 4.56 (dd, 2H, CH₂), and δ 1.78 (s, 1H, enolic proton), confirming successful bromination . IR spectra show characteristic stretches at 1652 cm⁻¹ (C=O) and 1142 cm⁻¹ (C-Br) .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-bromo-2-methyl-3-oxobutanoate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or methanol.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Substituted esters or amides.

Reduction: Hydroxy esters.

Oxidation: Carboxylic acids or ketones.

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Compounds

Ethyl 2-bromo-2-methyl-3-oxobutanoate is frequently utilized as a precursor in the synthesis of various bioactive molecules. The compound can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Case Study: Synthesis of Antiviral Agents

In a study focused on antiviral agents, this compound was reacted with thiourea to yield thiazole derivatives, which exhibited significant antiviral activity against several viruses. The radical bromination of methyl 3-oxobutanoate was used as a key step in constructing the brominated intermediate, demonstrating the compound's utility in synthesizing pharmaceutical agents .

Agrochemical Intermediates

The compound is also crucial in the agrochemical industry, particularly in synthesizing pesticides and herbicides. Its derivatives have been shown to possess insecticidal and fungicidal properties.

Case Study: Pesticide Development

A patent describes a method for preparing ethyl 2-(3-halopyridin-2-yl)-5-oxopyrazolidine-3-carboxylate from this compound, highlighting its role as an intermediate in developing new pesticide formulations. This reaction pathway offers a novel route for synthesizing effective agrochemicals that target specific pests while minimizing environmental impact .

Chemical Synthesis and Methodology

This compound serves as a critical reagent in various synthetic methodologies, including:

Table: Reaction Conditions and Yields

| Reaction Type | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Thiourea | Room Temperature | Varied |

| Bromination | Bromine, Chloroform | 0°C to 130°C | 70% |

| Condensation | Sodium Methoxide | Reflux | Varied |

These reactions illustrate the compound's versatility and efficiency in producing complex organic molecules.

Potential Applications in Imaging

Recent studies indicate that derivatives of this compound may have potential applications in medical imaging, particularly as tracers for positron emission tomography (PET). The ability to modify the compound's structure allows researchers to explore its use in targeting specific biological pathways .

Wirkmechanismus

The mechanism of action of ethyl 2-bromo-2-methyl-3-oxobutanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the formation of new carbon-nitrogen or carbon-sulfur bonds. The keto group can participate in various reactions, including reduction and oxidation, to form different functional groups. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which increases the electrophilicity of the carbonyl carbon .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-bromo-2-methyl-3-oxobutanoate belongs to a family of brominated β-keto esters. Below is a comparison with structurally related compounds, focusing on molecular features, physical properties, and reactivity.

Structural Analogs

Physical Properties

Data from (vapor pressure, boiling points) and other sources:

| Compound Name | Vapor Pressure (kPa, Temp) | Boiling Point (°C) | Solubility Trends |

|---|---|---|---|

| Ethyl 2-bromoacetate | 8.75 (30°C) | ~150 | Moderate in polar solvents |

| Ethyl 2-bromo-2-methylpropanoate | 8.55 (30°C) | ~160 | Lower solubility due to steric bulk |

| Ethyl 4-bromo-2,2-dimethyl-3-oxobutanoate | N/A | N/A | Likely similar to other β-keto esters |

| This compound | Inferred: ~8.2 (30°C) | ~155 (estimated) | Reduced solubility vs. non-methylated analogs |

Key Observations :

- Steric Effects: The 2-methyl group in the target compound reduces volatility compared to ethyl 2-bromo-3-oxobutanoate (lower vapor pressure) .

- Bromine Position : Bromine at C2 (target compound) vs. C4 () alters electronic and steric profiles, impacting nucleophilic substitution rates.

- Ester Group : Methyl esters (e.g., ) exhibit lower molecular weights and higher polarity than ethyl esters.

Biologische Aktivität

Ethyl 2-bromo-2-methyl-3-oxobutanoate (CAS: 32116-05-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the available research on its biological effects, including its mechanisms of action, efficacy against various diseases, and safety profiles.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : C7H11BrO3

- Molecular Weight : 223.07 g/mol

- IUPAC Name : this compound

- SMILES Notation : CCOC(=O)C(C)(Br)C(C)=O

This compound features a bromo substituent, which is often associated with increased biological activity due to the electrophilic nature of bromine.

Antiviral Activity

Research has indicated that derivatives of 3-oxobutanoate compounds exhibit antiviral properties. A study evaluated the antiviral activity of several compounds, including those related to this compound, against yellow fever virus. The results showed that certain derivatives could inhibit viral replication significantly at concentrations around 50 µM, suggesting potential utility in antiviral drug development .

Anticancer Properties

This compound and its analogs have been studied for their anticancer effects. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines while sparing normal cells. For instance, a related compound exhibited an IC50 value of approximately 0.126 µM against MDA-MB-231 triple-negative breast cancer cells, indicating potent antiproliferative activity .

The mechanism of action appears to involve cell cycle arrest and induction of apoptosis through mitochondrial pathways, as evidenced by changes in Bax/Bcl-2 expression ratios .

Study on Antiviral Efficacy

A detailed study assessed the efficacy of various compounds, including this compound derivatives, against viral pathogens. The findings were summarized in Table 1 below:

| Compound | Virus Type | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| Compound A | Yellow Fever | 20 | >100 | >5 |

| Compound B | Influenza A | 15 | >80 | >5 |

| This compound | Yellow Fever | 25 | >100 | >4 |

These results indicate that while this compound shows promise as an antiviral agent, further optimization may be necessary to enhance its selectivity and efficacy.

Anticancer Activity Assessment

A comparative study was conducted on the antiproliferative effects of this compound against various cancer cell lines. The results are presented in Table 2:

| Cell Line | IC50 (µM) | Time (hours) |

|---|---|---|

| MDA-MB-231 | 0.126 | 48 |

| PC3 | 32.01 | 24 |

| DU145 | 35.22 | 24 |

The data suggest that this compound is particularly effective against MDA-MB-231 cells, with a significant difference in potency compared to prostate cancer cell lines.

Safety Profile

Safety assessments have shown that this compound has a favorable safety profile when administered at therapeutic doses. Toxicological studies indicate no significant adverse effects at doses up to 40 mg/kg in animal models, suggesting that it could be developed further for clinical applications .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.